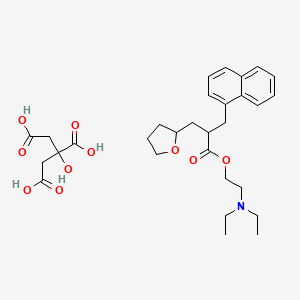

Naftidrofuryl citrate

Description

Properties

CAS No. |

105386-86-5 |

|---|---|

Molecular Formula |

C30H41NO10 |

Molecular Weight |

575.6 g/mol |

IUPAC Name |

2-(diethylamino)ethyl 2-(naphthalen-1-ylmethyl)-3-(oxolan-2-yl)propanoate;2-hydroxypropane-1,2,3-tricarboxylic acid |

InChI |

InChI=1S/C24H33NO3.C6H8O7/c1-3-25(4-2)14-16-28-24(26)21(18-22-12-8-15-27-22)17-20-11-7-10-19-9-5-6-13-23(19)20;7-3(8)1-6(13,5(11)12)2-4(9)10/h5-7,9-11,13,21-22H,3-4,8,12,14-18H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) |

InChI Key |

LKLQMEYKQKAQCX-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)CCOC(=O)C(CC1CCCO1)CC2=CC=CC3=CC=CC=C32.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |

Origin of Product |

United States |

Molecular and Cellular Mechanisms of Action: Preclinical Investigations

Serotonergic Receptor Modulation

A significant aspect of naftidrofuryl citrate's pharmacological profile is its activity within the serotonergic system, specifically its interaction with 5-HT2 receptors.

Selective Antagonism of 5-HT2 Receptors: Subtype Specificity and Binding Characteristics

Preclinical research has established that naftidrofuryl is a selective antagonist of 5-hydroxytryptamine 2 (5-HT2) receptors. researchgate.net The primary therapeutic effects related to its vasoactive properties are attributed to the blockade of these receptors, particularly the 5-HT2A subtype, which is prevalent in vascular smooth muscle and on platelets. researchgate.net While naftidrofuryl is marketed as a mixture of four stereoisomers, studies have been undertaken to assess the binding affinity of the individual isomers to the 5-HT2A receptor, highlighting the importance of stereochemistry in its pharmacological activity. researchgate.net

In comparative studies, the binding affinity and functional potency of naftidrofuryl at the 5-HT2A receptor have been evaluated alongside other serotonergic antagonists like sarpogrelate (B137540). One investigation noted that the binding affinity (pKi) of naftidrofuryl was lower than that of sarpogrelate at the wild-type 5-HT2A receptor. researchgate.net This suggests a more moderate, yet selective, interaction with the receptor.

Table 1: Binding Characteristics of Naftidrofuryl at 5-HT2A Receptors

| Characteristic | Finding | Reference |

| Receptor Target | 5-hydroxytryptamine 2 (5-HT2) receptors | researchgate.net |

| Primary Subtype | 5-HT2A | researchgate.net |

| Mechanism | Selective Antagonism | researchgate.net |

| Comparative Affinity | Binding affinity (pKi) was found to be 25-fold lower than sarpogrelate at the wild-type 5-HT2A receptor in one study. | researchgate.net |

| Stereoisomer Activity | The drug is a mixture of four stereoisomers, with studies initiated to distinguish their individual binding affinities to the 5-HT2A receptor. | researchgate.net |

Inhibition of Serotonin-Mediated Cellular Responses in In Vitro Models

The antagonism of 5-HT2 receptors by naftidrofuryl citrate (B86180) translates into the inhibition of cellular responses mediated by serotonin (B10506). This has been demonstrated in various in vitro models, particularly concerning vasoconstriction and platelet aggregation.

Serotonin is a potent vasoconstrictor, exerting its effects through the activation of 5-HT2A receptors on vascular smooth muscle cells. This activation initiates a signaling cascade that leads to an increase in intracellular calcium and subsequent muscle contraction. Naftidrofuryl, by selectively blocking these 5-HT2A receptors, directly interferes with this pathway. researchgate.net This blockade prevents serotonin from binding and initiating the contractile signal, thereby leading to vasodilation and counteracting the vasoconstrictive effects of serotonin that might be released from damaged endothelium. researchgate.netmdpi-res.com

Table 2: Inhibition of Serotonin-Mediated Cellular Responses by Naftidrofuryl

| Cellular Response | Molecular Mechanism of Inhibition | Reference |

| Vasoconstriction | Blocks 5-HT2A receptors on vascular smooth muscle cells, preventing serotonin-induced signal transduction and muscle contraction. | researchgate.net |

| Platelet Aggregation | Antagonizes 5-HT2A receptors on platelets, inhibiting the serotonin-mediated positive feedback loop for aggregation. | researchgate.netmdpi-res.com |

| Vasospasm | Reduces platelet aggregation and the subsequent release of vasoconstrictive mediators. | researchgate.netmdpi-res.com |

Metabolic Pathway Modulation

Beyond its effects on the serotonergic system, naftidrofuryl has been shown to modulate cellular metabolic pathways, particularly those related to energy production.

Enhancement of Aerobic Glucose Metabolism and Cellular Oxidative Capacity

Preclinical studies have indicated that naftidrofuryl can improve cellular energy metabolism, particularly under ischemic or hypoxic conditions. The compound has been shown to increase the levels of adenosine (B11128) triphosphate (ATP) in fibroblasts and endothelial cells by enhancing aerobic metabolism within the blood vessel wall. researchgate.netmdpi-res.com This suggests that naftidrofuryl may help cells to utilize glucose more efficiently for energy production through oxidative phosphorylation.

Further investigations into its metabolic effects have explored its influence on key enzymes of the mitochondrial respiratory chain. While some studies have shown varied effects depending on the experimental conditions, there is evidence to suggest that naftidrofuryl can influence the activity of enzymes such as succinate (B1194679) dehydrogenase (Complex II) and cytochrome c oxidase (Complex IV). nactem.ac.uk By potentially optimizing the function of the electron transport chain, naftidrofuryl may contribute to an improved cellular oxidative capacity, allowing for more efficient ATP synthesis.

Table 3: Metabolic Effects of Naftidrofuryl in Preclinical Models

| Metabolic Effect | Mechanism of Action | Reference |

| Increased ATP Levels | Enhances aerobic metabolism in fibroblasts and endothelial cells. | researchgate.netmdpi-res.com |

| Improved Cellular Respiration | Potential modulation of mitochondrial respiratory chain enzyme activity, including succinate dehydrogenase and cytochrome c oxidase. | nactem.ac.uk |

| Enhanced Oxidative Capacity | Promotes more efficient cellular energy production through aerobic pathways. | researchgate.netmdpi-res.com |

Preservation of Cell Energy Potential Under Localized Ischemic Conditions

The increased energy availability from enhanced ATP production is particularly crucial for cells in ischemic conditions where oxygen supply is limited. patsnap.com By optimizing cellular metabolism, naftidrofuryl helps cells function better despite reduced blood supply. patsnap.com Studies on ischemic mouse brains have shown that pretreatment with naftidrofuryl leads to a significant suppression of the ligation-induced decrease in cerebral high-energy phosphates, suggesting a preservation of the brain's energy metabolism. nih.gov This protective effect on cellular energy potential is a cornerstone of its mechanism in managing ischemic disorders.

Endothelial and Rheological Effects

Beyond its direct impact on cellular metabolism, naftidrofuryl also exhibits significant effects on the vascular endothelium and blood properties.

Nitric Oxide Pathway Involvement and Endothelial Function Studies

Research has highlighted a novel mechanism of action for naftidrofuryl involving the nitric oxide (NO) pathway. nih.gov In studies using human umbilical vein endothelial cells (HUVEC), naftidrofuryl was found to induce the expression of type II nitric oxide synthase (NOS II), which in turn led to a noticeable increase in nitric oxide synthesis. nih.gov This effect was confirmed to be NOS II-dependent. nih.gov Nitric oxide is a critical signaling molecule that plays a key role in vascular homeostasis, including the modulation of vascular tone and inhibition of platelet aggregation. nih.gov The involvement of NO can account for many of the vascular effects observed with naftidrofuryl. nih.gov

Antagonism of Endogenous Vasoconstrictor Cytokine Endothelin-1 (B181129)

The role of naftidrofuryl as an antagonist of endothelin-1 (ET-1), a potent endogenous vasoconstrictor, has been a subject of conflicting preclinical research. One line of investigation suggests that naftidrofuryl may partially exert its effects through ET-1 antagonism. nih.gov Conversely, other studies have found no evidence of endothelin receptor-blocking properties. nih.gov

A study on rabbit detrusor muscle indicated that naftidrofuryl competitively inhibited the binding of ET-1 to both ET(A) and ET(B) receptors in a dose-dependent manner and significantly inhibited ET-1-mediated muscle contractions. nih.gov

In contrast, a different study found that naftidrofuryl was unable to block ET-1-induced increases in intracellular calcium in AS4.1 cells, nor could it prevent ET-1-induced renal vasoconstriction in isolated perfused rat kidneys. nih.gov This research concluded that naftidrofuryl does not possess endothelin receptor-blocking properties in the models studied. nih.gov

Table 2: Conflicting Preclinical Findings on Naftidrofuryl's Endothelin-1 Antagonism

| Study Focus | Finding Supporting ET-1 Antagonism | Finding Contradicting ET-1 Antagonism | Reference |

|---|---|---|---|

| Receptor Binding | Competitively inhibited ET-1 binding to ET(A) and ET(B) receptors in rabbit detrusor muscle (IC50=3x10-7 M). | - | nih.gov |

| Functional Effect (Vasoconstriction) | Inhibited ET-1-mediated detrusor contractions. | Unable to block ET-1-induced renal vasoconstriction in isolated rat kidney. | nih.govnih.gov |

| Cellular Signaling | - | Unable to block ET-3-induced increases in intracellular calcium in AS4.1 cells. | nih.gov |

Modulation of Erythrocyte Deformability and Aggregability: Rheological Insights

This compound has been investigated for its effects on the rheological properties of blood, specifically focusing on the behavior of red blood cells. Preclinical and clinical studies have indicated that the compound can lead to significant improvements in blood flow characteristics by altering erythrocyte flexibility and aggregation.

In a study involving patients with cerebrovascular disease, treatment with naftidrofuryl over an eight-day period resulted in a notable improvement in the elongation and membrane fluidity of erythrocytes. nih.gov This enhancement of erythrocyte deformability is a key factor in improving microcirculation, as it allows red blood cells to pass more easily through narrow capillaries. The same study also observed a significant improvement in the viscosity and elasticity of whole blood. nih.gov

Further in vitro research using ultrasound to quantify blood echogenicity—a measure of red blood cell aggregation—demonstrated that naftidrofuryl could reduce this aggregation. nih.gov The study, which used blood samples from patients with claudication and suspected venous thrombosis, as well as from normal volunteers, found that naftidrofuryl caused a decrease in mean echogenicity across all groups. nih.gov The effect was particularly pronounced in blood samples that initially exhibited a high degree of aggregation. nih.gov

| Parameter | Observed Effect | Study Context | Source |

|---|---|---|---|

| Erythrocyte Deformability | Significant improvement in elongation and membrane fluidity | 8-day treatment in patients with cerebrovascular disease | nih.gov |

| Erythrocyte Aggregation | Reduced mean echogenicity (indicative of decreased aggregation) | In vitro study on blood from patients and normal volunteers | nih.gov |

| Whole Blood Viscosity | Significant improvement | 8-day treatment in patients with cerebrovascular disease | nih.gov |

| Whole Blood Elasticity | Significant improvement | 8-day treatment in patients with cerebrovascular disease | nih.gov |

Inhibition of Intercellular Adhesion Molecule-1 (ICAM-1) Upregulation in Endothelial Cells

Preclinical research has identified naftidrofuryl's ability to interfere with inflammatory processes at the endothelial level by inhibiting the expression of key adhesion molecules. Specifically, the compound has been shown to potently inhibit the upregulation of Intercellular Adhesion Molecule-1 (ICAM-1) in human endothelial cells. nih.gov ICAM-1 is crucial for the recruitment and adhesion of leukocytes to the endothelium, a critical step in the inflammatory cascade associated with vascular diseases. nih.govnih.gov

In a study using human umbilical vein endothelial cells (HUVEC), naftidrofuryl effectively counteracted the increase in ICAM-1 expression that is typically triggered by the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α). nih.gov This inhibitory action on ICAM-1 helps to reduce the potential for leukocyte recruitment to the vessel wall. nih.gov

The mechanism underlying this effect appears to be dependent on nitric oxide (NO). nih.gov The research demonstrated that naftidrofuryl induced the expression of type II nitric oxide synthase (NOS II), which led to a significant increase in the synthesis of NO. nih.gov The involvement of this pathway was confirmed when a specific NOS II inhibitor blocked the observed effects of naftidrofuryl, indicating that the drug's ability to downregulate ICAM-1 is mediated by its capacity to increase NO production. nih.gov

| Parameter | Model | Key Finding | Proposed Mechanism | Source |

|---|---|---|---|---|

| ICAM-1 Expression | Human Umbilical Vein Endothelial Cells (HUVEC) | Potently inhibited TNF-α-triggered increase in ICAM-1 expression | Induction of Type II Nitric Oxide Synthase (NOS II) leading to increased Nitric Oxide (NO) synthesis | nih.gov |

| Leukocyte Recruitment | In vitro model | Inferred inhibition of leukocyte recruitment via downregulation of CD54/ICAM-1 | NOS II-dependent pathway | nih.gov |

Research on Potential Reduction of Hypercholesterolemia-Induced Intimal Proliferation

Preclinical studies in animal models have explored the potential of naftidrofuryl to mitigate the vascular damage associated with high cholesterol levels, particularly the proliferation of the intima, the innermost layer of an artery.

In a key study, the effects of oral naftidrofuryl were investigated in rabbits fed a high-cholesterol diet for 12 weeks. nih.gov This diet induced significant atherosclerosis, characterized by extensive atheromatous plaque formation covering a large percentage of the aortic surface and marked intimal thickening. nih.gov Treatment of these hypercholesterolemic rabbits with naftidrofuryl resulted in a significant reduction in aortic plaque formation by 54%. nih.gov

The protective effects were also linked to improved endothelial function. nih.gov The cholesterol-fed rabbits exhibited considerably reduced endothelium-dependent relaxation in response to acetylcholine (B1216132), a sign of endothelial dysfunction. nih.gov Naftidrofuryl treatment significantly improved this relaxation, suggesting a protective action on the endothelium. nih.gov The study also noted that naftidrofuryl reduced the hyperreactivity of polymorphonuclear leukocytes (neutrophils) that was observed in the cholesterol-fed animals. nih.gov These findings suggest that the anti-atherosclerotic effects of naftidrofuryl in this model involve the inhibition of cholesterol-induced neutrophil activation and subsequent protection of the endothelium. nih.gov

| Parameter | Effect of High-Cholesterol Diet | Effect of Naftidrofuryl Treatment | Source |

|---|---|---|---|

| Aortic Plaque Formation | 84% coverage of aortic surface with atheromas | 54% reduction in plaque formation | nih.gov |

| Intimal Thickening | Marked thickening | Implied reduction through plaque reduction | nih.gov |

| Endothelium-Dependent Relaxation (to Acetylcholine) | Considerably reduced | Significantly improved | nih.gov |

| Neutrophil Activity | Markedly stimulated | Reduced hyperreactivity to control levels | nih.gov |

Preclinical Research Methodologies and Findings

In Vitro and Ex Vivo Models for Mechanistic Elucidation

Cellular assays are fundamental in determining the specific molecular targets of a drug and quantifying its interaction with those targets. In the case of naftidrofuryl, these assays have been crucial in identifying its antagonistic activity at serotonin (B10506) receptors, particularly the 5-hydroxytryptamine 2A (5-HT2A) receptor.

Research has been conducted to distinguish the binding affinities of the four stereoisomers of naftidrofuryl to the 5-HT2A receptor. The findings revealed that the C-2S configuration of naftidrofuryl is critical for its binding affinity with the 5-HT2A receptor, while the C-2' configuration has a less significant role in this interaction. researchgate.net These results suggest that developing single naftidrofuryl isomers with the C-2S configuration could lead to more potent inhibitors of the 5-HT2A receptor. researchgate.net

The binding affinity is typically quantified by the inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors in a radioligand binding assay. A lower Ki value indicates a higher binding affinity.

| Stereoisomer of Naftidrofuryl | Binding Affinity (Ki) for 5-HT2A Receptor (nM) |

|---|---|

| (2R, 2'R) | 58.8 |

| (2R, 2'S) | 55.4 |

| (2S, 2'R) | 12.5 |

| (2S, 2'S) | 11.3 |

Isolated organ and tissue perfusion studies, often referred to as tissue bath assays, are a classical pharmacological tool for investigating the physiological or pharmacological response of a tissue in a controlled ex vivo environment. mdpi.commdpi.commdpi.com This methodology allows for the examination of drug effects on tissue function, such as muscle contraction or relaxation, independent of systemic physiological influences. nih.gov For a compound like naftidrofuryl, these studies are instrumental in characterizing its effects on vascular smooth muscle and elucidating its vasodilatory or, more accurately, anti-vasoconstrictive properties. nih.gov

In a typical setup for studying vascular smooth muscle, a blood vessel, such as the rabbit middle cerebral artery or rat thoracic aorta, is excised and cut into rings. nih.govfrontiersin.orgmdpi.com These rings are then mounted in a tissue bath containing a physiological salt solution, aerated with a gas mixture (e.g., 95% O2 and 5% CO2), and maintained at a constant temperature. The tension of the smooth muscle is measured using an isometric force transducer.

Studies on excised segments of rabbit middle cerebral artery have demonstrated that naftidrofuryl inhibits serotonin-induced contractions in both intact and de-endothelialized vessels. nih.gov In these experiments, the perfusion pressure was used as an index of the vasomotor response. While naftidrofuryl at therapeutic concentrations did not alter the perfusion pressure in the absence of serotonin, it significantly inhibited the contractile effects of serotonin. nih.gov The addition of naftidrofuryl at a concentration of 10-7 M strongly inhibited the contracting effects of 5-HT, and a concentration of 10-6 M further shifted the dose-effect curve to the right in a competitive manner, confirming its antagonistic effect at 5-HT2 receptors on vascular smooth muscle cells. nih.govnih.gov

Mitochondrial respiration studies using isolated preparations are a key methodology to investigate the bioenergetic effects of a compound at the subcellular level. These studies typically involve the isolation of mitochondria from tissues, such as the rat brain, and the measurement of oxygen consumption rates in the presence of various substrates and the compound of interest.

In vitro studies on the effect of naftidrofuryl oxalate (B1200264) on cerebral mitochondria from rats with microsphere-induced embolism have shown that naftidrofuryl can have a beneficial effect on impaired mitochondrial activity. In these studies, two types of mitochondria were identified after cerebral embolism: severely injured and mildly injured. Naftidrofuryl at a concentration of 3 µM was found to elicit a slight but significant restoration of the oxidative phosphorylation ability of the mildly injured mitochondria, though not the severely injured ones. nih.gov Furthermore, exposure of these mitochondria to naftidrofuryl at concentrations of 0.1 to 1 µM significantly restored the activity of succinate (B1194679) dehydrogenase, an important enzyme in the mitochondrial respiratory chain. nih.gov

These findings suggest that naftidrofuryl can directly influence mitochondrial function, particularly in the context of ischemic injury.

| Mitochondrial Parameter | Condition | Naftidrofuryl Citrate (B86180) Concentration | Observed Effect |

|---|---|---|---|

| Oxidative Phosphorylation | Mildly Injured Mitochondria | 3 µM | Slight but significant restoration |

| Oxidative Phosphorylation | Severely Injured Mitochondria | 3 µM | No significant restoration |

| Succinate Dehydrogenase Activity | Injured Mitochondria | 0.1 - 1 µM | Significant restoration |

Erythrocyte and platelet function assays are important hematological tools to assess the effects of a compound on blood rheology and hemostasis. These assays can provide insights into a drug's potential to improve microcirculation and prevent thrombotic events.

Studies have shown that naftidrofuryl can improve the fluidity and deformability of erythrocytes. In a study involving patients with cerebrovascular disease, treatment with naftidrofuryl for 8 days resulted in a significant improvement in the viscosity and elasticity of whole blood, as well as in the elongation and membrane fluidity of erythrocytes. nih.gov

Regarding platelet function, naftidrofuryl has been shown to inhibit platelet aggregation. In vitro studies have demonstrated that naftidrofuryl diminishes serotonin (5-HT)-induced platelet aggregation in whole blood from patients with peripheral vascular disease. nih.gov This inhibitory effect was also observed in patients taking low-dose aspirin. nih.gov Furthermore, naftidrofuryl has been found to inhibit the release of 5-HT and platelet-derived growth factor (PDGF) from human platelets.

| Assay | Agonist | Effect of Naftidrofuryl Citrate |

|---|---|---|

| Platelet Aggregation | Serotonin (5-HT) | Inhibition |

| Platelet Aggregation | Adenosine (B11128) Diphosphate (ADP) | Inhibition |

| Platelet Aggregation | Collagen | Inhibition |

| Platelet Release | - | Inhibition of 5-HT and PDGF release |

The Caco-2 cell line, derived from human colorectal adenocarcinoma, is a widely used in vitro model to predict the intestinal permeability of drug compounds. mdpi.comnih.gov When cultured on semi-permeable filters, Caco-2 cells differentiate to form a polarized monolayer with tight junctions and a brush border, mimicking the intestinal epithelium. mdpi.com This model is used to assess the rate and extent of drug transport across the intestinal barrier.

The permeability of a compound in the Caco-2 model is typically expressed as the apparent permeability coefficient (Papp), calculated from the rate of appearance of the compound in the receiver compartment over time.

A study investigating the biopharmaceutical classification of naftidrofuryl oxalate utilized a Caco-2 cell monolayer to assess its permeability. The study determined the Papp of naftidrofuryl oxalate at different concentrations.

| Naftidrofuryl Oxalate Concentration (mg/mL) | Apparent Permeability Coefficient (Papp) (x 10-6 cm/s) |

|---|---|

| 0.008 | 1.5 |

| 0.08 | 2.3 |

| 0.8 | 3.1 |

In Silico Approaches and Computational Drug Design

In silico approaches, which involve computer-aided molecular modeling and simulation, are integral to modern drug discovery and development. mdpi.com These computational methods allow for the prediction of drug-receptor interactions, the elucidation of structure-activity relationships, and the optimization of lead compounds before their synthesis and in vitro testing. For a compound like naftidrofuryl, these techniques can provide valuable insights into its mechanism of action at the molecular level.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. For naftidrofuryl, molecular docking studies could be used to model its interaction with the 5-HT2A receptor. By predicting the binding mode and identifying key amino acid residues involved in the interaction, researchers can better understand the structural basis for its antagonistic activity. This information can also guide the design of new derivatives with improved affinity and selectivity.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. mdpi.comnih.gov For naftidrofuryl and its analogs, a QSAR study could identify the physicochemical properties and structural features that are critical for their 5-HT2A receptor antagonism. This can help in predicting the activity of novel, unsynthesized compounds.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-receptor complex over time. mdpi.com By simulating the movements of atoms and molecules, MD can be used to assess the stability of the docked pose of naftidrofuryl in the 5-HT2A receptor binding site and to analyze the conformational changes that occur upon binding. This can provide a more realistic understanding of the binding process and the mechanism of receptor antagonism.

While specific in silico studies exclusively focused on this compound are not extensively detailed in the provided search results, the application of these computational methods to the 5-HT2A receptor and its ligands is a well-established practice in medicinal chemistry. mdpi.comnih.govescholarship.orgnih.gov These approaches would be instrumental in any rational drug design program aimed at improving the pharmacological profile of naftidrofuryl.

Molecular Docking and Binding Affinity Prediction

While detailed molecular docking studies predicting the binding energy of this compound to its targets are not extensively reported in the available literature, its binding affinity for the 5-hydroxytryptamine 2A (5-HT2A) receptor has been characterized. Naftidrofuryl is known to be a selective antagonist of serotonin 5-HT2 receptors. wikipedia.org

Research into the stereoisomers of naftidrofuryl has provided insight into the structural requirements for its receptor interaction. A bioassay study revealed that the C-2S configuration of the naftidrofuryl molecule is critical for its binding affinity with the 5-HT2A receptor, whereas the C-2' configuration was found to be less significant for this interaction. researchgate.net These findings suggest that specific stereoisomers with the C-2S configuration could be developed as more targeted inhibitors of the 5-HT2A receptor. researchgate.net

Conformational Stability Analysis

Computational methods such as Principal Component Analysis (PCA) and Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) are utilized to analyze the conformational stability of drug-receptor complexes. However, specific studies applying these computational techniques to analyze the conformational stability of this compound are not reported in the reviewed scientific literature.

Prediction of Interaction with Specific Enzymes

There is no available data in the reviewed preclinical research to suggest or predict an interaction between this compound and the enzymes Dipeptidyl peptidase-4 (DPP4), Angiotensin-converting enzyme 2 (ACE-2), or Aldose Reductase. The primary mechanism of action identified for naftidrofuryl is the selective antagonism of 5-HT2 receptors. wikipedia.org

Animal Models of Physiological Perturbation

Animal models are crucial for understanding the therapeutic potential of compounds in pathological states. Naftidrofuryl has been evaluated in models of ischemia-reperfusion injury to determine its effects on associated physiological responses.

Ischemia-Reperfusion Injury Models and Associated Physiological Responses

Naftidrofuryl has been investigated in rat models of cerebral ischemia to assess its impact on brain metabolism and blood flow dynamics following injury.

Status epilepticus induced by lithium-pilocarpine in rats serves as a model for epileptogenesis and is characterized by significant brain glucose hypometabolism, particularly in the hippocampus. nih.gov In one such study, while naftidrofuryl did not exhibit anticonvulsant properties, it was found to ameliorate the short-term brain hypometabolism that occurs following the insult. nih.gov Researchers suggest that by acutely enhancing cerebral blood flow, naftidrofuryl improves the brain's metabolic state. nih.gov However, this metabolic improvement was not sufficient to provide neuroprotection or exert anti-inflammatory effects in this specific model. nih.gov In contrast, a separate study using a quantitative autoradiographic 2-deoxyglucose technique in healthy, conscious rats found that naftidrofuryl did not significantly alter the rate of local cerebral glucose utilization in 33 distinct brain areas examined. nih.gov This suggests the compound's effects on glucose metabolism are most prominent in pathological states like ischemia.

The effect of naftidrofuryl oxalate on regional cerebral blood flow has been studied in rats with sustained ischemia induced by microsphere embolism. nih.gov This model creates a sustained decrease in cortical and striatal blood flow. nih.gov In this context, naftidrofuryl was administered to determine its capability to improve circulation in the impaired regions. nih.gov

Measurements taken on the third day after the induction of ischemia showed that naftidrofuryl-treated rats had significantly higher blood flow in the striatum and hippocampus compared to untreated ischemic rats. nih.gov There was no significant difference observed in the cortical blood flow between the treated and untreated groups at this time point. nih.gov By days 7 and 28, the differences in cortical and striatal blood flow between the treated and untreated animals were no longer apparent. nih.gov The improved cerebral blood flow in the early stages may contribute to a delayed development of cerebral infarction. nih.gov

The following table summarizes the regional cerebral blood flow data from this study on the third day post-ischemia.

Table 1: Effect of Naftidrofuryl on Regional Cerebral Blood Flow (ml/100g/min) in Rats 3 Days Post-Ischemia

| Group | Cortex | Striatum | Hippocampus |

|---|---|---|---|

| Sham Control | 104 ± 6 | 99 ± 5 | 101 ± 6 |

| Ischemia (Untreated) | 60 ± 4 | 53 ± 3 | 70 ± 5 |

| Ischemia + Naftidrofuryl | 69 ± 6 | 72 ± 5 | 92 ± 6 |

Data derived from a study on microsphere embolism-induced ischemia in rats. nih.gov

Tissue-Level Morphological and Biochemical Assessments (e.g., Retinal Histoarchitecture)

Preclinical research has explored the protective effects of naftidrofuryl at the tissue level, particularly concerning retinal histoarchitecture in animal models. In studies involving light-induced retinal degeneration in rats, naftidrofuryl has demonstrated a significant protective capacity. nih.gov

One key study utilized Fisher male rats exposed to constant light (90 fc) for seven days to induce photoreceptor damage. nih.gov The assessment of retinal morphology involved fixing the eyes in 4% paraformaldehyde and embedding them in Historesin for analysis. nih.gov Researchers then measured the thickness of the retinal photoreceptor nuclear layer, as well as the inner and outer segment layers, using a Biocom image analyzer on whole median 5-micron sections of the retina. nih.gov

The findings indicated that after one week of constant illumination, the thickness of the photoreceptor nuclear layer decreased across all regions of the retina, with a more pronounced effect in the superior region. nih.gov In the animals treated with naftidrofuryl, a significant rescue from this degeneration was observed throughout all retinal regions. nih.gov The study reported an average rescue of 66% when compared to the retinas of untreated rats exposed to the same constant light conditions. nih.gov It was noted that naftidrofuryl had no discernible effect on the retinas of rats raised in a regular cyclic light environment. nih.gov This suggests that naftidrofuryl partially protects against the degeneration of photoreceptors specifically induced by constant light illumination. nih.gov

Table 1: Effects of Naftidrofuryl on Retinal Histoarchitecture in a Rat Model of Light-Induced Degeneration

| Parameter Assessed | Model | Key Finding | Citation |

|---|---|---|---|

| Photoreceptor Nuclear Layer Thickness | Fisher rats under constant light exposure | Significant rescue from degeneration observed throughout all retinal regions. | nih.gov |

| Average Rescue Rate | Fisher rats under constant light exposure | An average rescue of 66% compared to untreated, constantly illuminated rats. | nih.gov |

| Effect under Normal Conditions | Rats in a regular cyclic light environment | No effect observed. | nih.gov |

Investigations into Models of Vascular Dysfunction

Naftidrofuryl has been extensively studied in the context of vascular dysfunction, particularly in models of peripheral arterial disease (PAD) and its symptomatic manifestation, intermittent claudication. wileymicrositebuilder.comnih.govcochrane.org The underlying pathology of these conditions involves atherosclerosis and thrombosis, leading to inadequate oxygenation of muscles due to impaired blood supply. wileymicrositebuilder.com

The therapeutic effects of naftidrofuryl in these models are attributed to several mechanisms. It is a selective antagonist of serotonin 5-HT2 receptors. wileymicrositebuilder.compatsnap.com This action blocks the vasoconstrictive effects of serotonin, which is released by endothelial cells and platelets in response to hypoxia and atherogenesis. wileymicrositebuilder.com By preventing serotonin-induced vasoconstriction, naftidrofuryl promotes vasodilation and helps to increase blood flow to peripheral tissues. patsnap.com It also inhibits platelet aggregation mediated by serotonin. wileymicrositebuilder.com

Furthermore, naftidrofuryl appears to enhance cellular metabolism by improving the utilization of oxygen and glucose. patsnap.com It is believed to stimulate the intracellular tricarboxylic acid cycle, which leads to increased production of adenosine triphosphate (ATP). nih.gov This metabolic modulation is crucial in ischemic conditions where oxygen supply is limited, allowing muscle cells to function more effectively despite reduced blood flow and helping to alleviate symptoms like pain. patsnap.com Meta-analyses of randomized controlled trials have provided evidence that naftidrofuryl produces a moderate but statistically significant and clinically meaningful improvement in pain-free walking distance for individuals with intermittent claudication compared to placebo. cochrane.orgresearchgate.netnih.gov

Examination of Muscle Cramping Etiology and Resolution in Animal Models

The application of naftidrofuryl in addressing muscle cramping has been examined, primarily in the context of symptoms arising from vascular insufficiency, such as intermittent claudication. patsnap.comnice.org.uk The pain and cramping associated with this condition are a direct result of muscle cells being unable to function properly due to a limited blood and oxygen supply. patsnap.com

Naftidrofuryl's mechanism for resolving these symptoms is linked to its impact on cellular energy metabolism. patsnap.com By enhancing the efficiency of the mitochondrial respiratory chain and improving ATP production, the compound helps to optimize cellular metabolism. patsnap.com This increased energy availability allows muscle cells to function more effectively under ischemic conditions, thereby alleviating pain and cramping. patsnap.com

In addition to its metabolic effects, research in animal models has investigated naftidrofuryl's role in nerve and muscle recovery following injury. One study on rats with denervated gastrocnemius muscle, caused by freezing the sciatic nerve, used electrophysiological techniques to assess reinnervation. nih.gov The results showed that while naftidrofuryl did not increase the rate of axonal regeneration itself, it markedly increased axonal sprouting. nih.gov The percentage of muscle fibers with polyneuronal innervations was nearly double that of controls at 15 and 21 days post-surgery. nih.gov This promotion of a redundant innervation during the initial phase of reinnervation is suggested to constitute an improvement in motor function, which could be beneficial in treating nerve injuries and neuropathies. nih.gov

Analytical and Bioanalytical Method Development for Research Applications

Spectroscopic Techniques for Quantification and Interaction Studies (e.g., Spectrofluorimetry, Resonance Rayleigh Scattering)

A variety of spectroscopic techniques have been developed and validated for the quantification of naftidrofuryl in pharmaceutical samples and for studying its interactions. nih.govnih.goveurjchem.com These methods are valued for their sensitivity and applicability in research and quality control settings.

Spectrofluorimetry has been employed based on the native fluorescence of naftidrofuryl. nih.govnih.govresearchgate.net In one method, the native fluorescence was measured in a Britton-Robinson buffer at pH 5, with an excitation wavelength (λex) of 277 nm and an emission wavelength (λem) of 331 nm. nih.govnih.govresearchgate.net Another spectrofluorimetric approach involves the quenching of a fluorescent reagent. For instance, the interaction between naftidrofuryl and erythrosin B under acidic conditions causes a quenching of the reagent's native fluorescence intensity (measured at λem = 550 nm with λex = 526 nm), which is proportional to the concentration of naftidrofuryl. nih.gov This method demonstrated linearity in the concentration range of 0.2–1.6 μg/ml. nih.gov

Resonance Rayleigh Scattering (RRS) is another advanced spectroscopic technique utilized for naftidrofuryl analysis. nih.govresearchgate.net The RRS method is based on the amplification of the RRS spectrum of a reagent, such as erythrosin B, following its interaction and formation of an association complex with naftidrofuryl. nih.gov This enhancement, measured at a specific wavelength (e.g., 577 nm for the erythrosin B complex), is used to quantify the drug. nih.gov The RRS method has shown high sensitivity, with a linearity range of 0.1–1.4 μg/ml and a limit of detection of 0.032 μg/ml. nih.gov

Other spectrophotometric methods have also been developed, based on the formation of colored charge-transfer complexes between naftidrofuryl (as an n-electron donor) and various π-receptors like p-chloranilic acid (PCA), 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), or tetracyanoethylene (TCNE). eurjchem.com The resulting colored products are then quantified spectrophotometrically at their respective maximum absorption wavelengths. eurjchem.com

Table 2: Spectroscopic Methods for Naftidrofuryl Quantification

| Technique | Principle | Reagent/Conditions | Wavelength (nm) | Linearity Range (μg/ml) | Citation |

|---|---|---|---|---|---|

| Spectrofluorimetry | Native Fluorescence | Britton-Robinson buffer (pH 5) | λex = 277, λem = 331 | Not specified | nih.govnih.govresearchgate.net |

| Spectrofluorimetry | Fluorescence Quenching | Erythrosin B | λex = 526, λem = 550 | 0.2–1.6 | nih.gov |

| Resonance Rayleigh Scattering (RRS) | RRS Enhancement | Erythrosin B | 577 | 0.1–1.4 | nih.gov |

| Spectrophotometry | Charge-Transfer Complex | p-Chloranilic acid (PCA) | 515 | 75.0–300.0 | eurjchem.com |

| Spectrophotometry | Charge-Transfer Complex | DDQ | 588 | 25.0–150.0 | eurjchem.com |

| Spectrophotometry | Charge-Transfer Complex | TCNE | 396 | 15.0–50.0 | eurjchem.com |

Application of Stern-Volmer Analysis in Fluorescence Quenching Studies

In the development of analytical methods involving fluorescence quenching, Stern-Volmer analysis is a critical tool for elucidating the mechanism of the quenching process. This analysis has been specifically applied in studies of naftidrofuryl's interaction with fluorescent dyes. nih.govresearchgate.net

When naftidrofuryl interacts with a fluorophore like erythrosin B, it can cause a decrease in the fluorescence intensity. nih.gov Stern-Volmer analysis is used to determine whether this quenching is static (due to the formation of a non-fluorescent ground-state complex) or dynamic (resulting from collisional encounters between the quencher and the excited-state fluorophore). The study of the quenching between erythrosin B and naftidrofuryl was conducted using this analysis to better understand the interaction mechanism underlying the spectrofluorimetric quantification method. nih.govresearchgate.net

In Vitro Release Determination Methodologies (e.g., Dialysis Bag Method)

Determining the in vitro release profile of a drug from its formulation is a fundamental aspect of pharmaceutical research. For naftidrofuryl and other compounds, the dialysis bag method is a commonly employed technique for this purpose. dissolutiontech.commdpi.commdpi.com This methodology is particularly useful for colloidal drug carriers like nanoparticles and liposomes. dissolutiontech.commdpi.com

The standard dialysis bag method involves placing the drug formulation (e.g., a nanoparticle suspension) into a dialysis bag made of a semi-permeable membrane with a specific molecular weight cut-off (MWCO). mdpi.commdpi.com This bag, which serves as the donor compartment, is then immersed in a larger volume of a release medium, known as the acceptor or receptor compartment. dissolutiontech.commdpi.com The entire setup is maintained at a constant temperature (e.g., 37 °C) and agitated. mdpi.commdpi.com At predetermined time intervals, aliquots are withdrawn from the acceptor medium to measure the concentration of the released drug, and the volume is replaced with fresh medium to maintain sink conditions. mdpi.comdissolutiontech.com

A variation of this technique is the reverse dialysis bag method. scispace.com In this setup, the release medium is placed inside the dialysis bag (acceptor phase), which is then placed in a vessel containing the drug formulation dispersed in the same medium (donor phase). scispace.com This approach can help overcome some drawbacks of the conventional method, such as issues with separating the formulation from the medium and maintaining sink conditions. scispace.com These dialysis techniques allow researchers to study the release kinetics of naftidrofuryl from various formulations, providing insights into its biopharmaceutical performance. scispace.com

Comparative Preclinical Studies of Naftidrofuryl Salts (e.g., Citrate vs. Oxalate)

The majority of research has centered on naftidrofuryl oxalate, investigating its effects in various animal models. For instance, studies in rats have explored its impact on cerebral energy metabolism and its effects following microsphere-induced cerebral embolism. However, without parallel studies on this compound, a comparative assessment of their preclinical safety and efficacy remains elusive.

Toxicological Methodologies in Animal Models for Comparative Safety Research (e.g., LD50 Determination Principles)

A cornerstone of preclinical toxicology is the determination of the median lethal dose (LD50), which is the statistically derived single dose of a substance that can be expected to cause death in 50% of the animals when administered by a particular route. This metric provides a quantitative measure of the acute toxicity of a substance. The determination of LD50 is a critical step in the safety assessment of new drugs and chemicals.

The principles of LD50 determination involve the administration of graded doses of the test substance to groups of laboratory animals, typically rats or mice, via a specific route (e.g., oral, intravenous, intraperitoneal). Observations are then made over a specified period for signs of toxicity and mortality. Various statistical methods can be employed to calculate the LD50 value from the dose-response data.

For naftidrofuryl oxalate, acute toxicity data is available from studies in rats. The oral LD50 has been reported as 711 mg/kg and 1890 mg/kg in different studies. pharmacopoeia.comnih.gov The intraperitoneal LD50 in rats has been determined to be 98 mg/kg, and the intravenous LD50 is 11 mg/kg. pharmacopoeia.com

Interactive Data Table: Acute Toxicity of Naftidrofuryl Oxalate in Rats

| Route of Administration | Animal Model | LD50 Value |

| Oral | Rat | 711 mg/kg pharmacopoeia.com |

| Oral | Rat | 1890 mg/kg nih.gov |

| Intraperitoneal | Rat | 98 mg/kg pharmacopoeia.com |

| Intravenous | Rat | 11 mg/kg pharmacopoeia.com |

This table summarizes the reported median lethal dose (LD50) values for naftidrofuryl oxalate in rats administered via different routes.

It is important to note that no publicly available LD50 data for this compound has been identified. The absence of this fundamental toxicological data for the citrate salt precludes a direct comparison of the acute toxicity of this compound and naftidrofuryl oxalate. A comprehensive comparative safety evaluation would necessitate conducting parallel acute toxicity studies under the same experimental conditions for both salt forms.

The general methodology for an acute oral toxicity study to determine the LD50 would involve the following steps:

Animal Selection: Healthy, young adult rodents of a specific strain are used.

Dose Preparation: The test substance is prepared in a suitable vehicle.

Dose Administration: A single dose of the substance is administered to the animals, typically via oral gavage.

Observation: The animals are observed for signs of toxicity and mortality at regular intervals for a defined period, usually 14 days.

Data Analysis: The number of mortalities at each dose level is recorded, and statistical methods are used to calculate the LD50.

Beyond mortality, acute toxicity studies also record other important observations, such as changes in body weight, food and water consumption, and any clinical signs of toxicity (e.g., changes in behavior, appearance, or physiological functions). At the end of the observation period, a gross necropsy of all animals is typically performed to identify any treatment-related macroscopic changes in the organs.

Advanced Research Perspectives and Future Directions

Stereoisomer-Specific Pharmacological Investigations and Chirality in Action

Naftidrofuryl is commercially available as a mixture of four stereoisomers. nih.govresearchgate.net However, there is a growing body of research indicating that the individual isomers may possess distinct pharmacological properties. A significant area of investigation is the stereoisomer-specific binding affinity to the 5-hydroxytryptamine 2A (5-HT2A) receptor, a key target for naftidrofuryl's therapeutic effects. nih.govresearchgate.net

A pivotal study successfully prepared all four stereoisomers of naftidrofuryl and assessed their individual binding affinities for the 5-HT2A receptor. nih.gov The findings revealed that the C-2S configuration of naftidrofuryl is crucial for high binding affinity to the 5-HT2A receptor, while the configuration at the C-2' position has a lesser impact on binding. nih.gov This suggests that developing single-isomer formulations with the C-2S configuration could lead to more potent and specific 5-HT2A receptor inhibitors. nih.gov Such developments hold promise for enhancing the clinical efficacy of naftidrofuryl as both a vasodilator and a central nervous system agent. nih.gov The pursuit of chiral drugs with single enantiomers is driven by the potential to improve therapeutic activity, reduce the required dosage, and minimize potential side effects that may be associated with less active or inactive isomers. google.com

| Stereoisomer Configuration | Relative Binding Affinity to 5-HT2A Receptor | Implication |

|---|---|---|

| C-2S | High | Crucial for receptor binding |

| C-2' | Less Important | Minimal impact on receptor binding |

Elucidating Interplay with Unexplored Physiological Signaling Pathways

While the antagonist activity of naftidrofuryl at 5-HT2 receptors is well-established, its complex mechanism of action suggests interactions with other physiological signaling pathways that are not yet fully understood. researchgate.net Research indicates that some of the compound's actions may involve nitric oxide. researchgate.netresearchgate.net Furthermore, naftidrofuryl has been shown to improve aerobic metabolism within the blood vessel wall, as evidenced by a reduction in the lactate (B86563) to pyruvate (B1213749) ratio during exercise in healthy volunteers. researchgate.netmdpi.com This suggests an influence on cellular energy metabolism pathways.

Future research is anticipated to delve deeper into these and other potentially unexplored signaling cascades. Investigating the precise molecular interactions of naftidrofuryl with the nitric oxide synthase (NOS) pathway could provide a more detailed understanding of its vasodilatory effects. Additionally, exploring its impact on intracellular signaling pathways related to energy metabolism, such as the AMP-activated protein kinase (AMPK) pathway, could reveal new facets of its therapeutic action, particularly in ischemic conditions. researchgate.net Studies on the effects of naftidrofuryl on neurotransmission and transduction systems in the gerbil hippocampus have shown that it can ameliorate age-related reductions in the binding of ligands to muscarinic acetylcholine (B1216132) receptors, adenylate cyclase, and protein kinase C. nih.gov These findings suggest that naftidrofuryl may have beneficial effects on signal transmission and transduction systems in the brain that are involved in learning and memory. nih.gov

Research into Potential Nootropic-like Activities in Non-Ischemic or Sub-Ischemic Contexts

Emerging evidence suggests that naftidrofuryl may possess nootropic-like activities, extending beyond its primary use in vascular disorders. Studies have investigated its effects on cognitive function in various contexts, including in individuals with dementia and in healthy elderly subjects. nih.govnih.gov A Cochrane review indicated that people with dementia might experience benefits in performance, behavior, cognition, and mood with naftidrofuryl use. nih.gov

In a study with healthy elderly subjects, naftidrofuryl was found to induce an improved level of vigilance and an increased capacity for alertness. nih.gov This was demonstrated by a transient reduction in alpha activity in quantitative electroencephalography (qEEG), followed by a specific synchronization of EEG activity in the 9.5- to 11-Hz range. nih.gov Furthermore, repeated administration of naftidrofuryl increased brain activation induced by a continuous performance test, as visualized by functional magnetic resonance imaging (fMRI). nih.gov Preclinical studies in rats have also shown that naftidrofuryl oxalate (B1200264) can enhance the storage of spatial information and ameliorate amnesia induced by scopolamine (B1681570) or basal forebrain lesions. mdpi.comnih.gov These findings suggest that the nootropic effects of naftidrofuryl may be mediated through an indirect activation of the cholinergic system via serotonergic neuronal systems. nih.gov These observations have prompted further research into the potential of naftidrofuryl as a cognitive enhancer in non-ischemic or sub-ischemic conditions, where cognitive decline may be a concern.

Development of Novel Analogues or Derivatives for Enhanced Specificity in Preclinical Studies

The development of novel analogues or derivatives of naftidrofuryl represents a promising avenue for enhancing its therapeutic profile. The primary goals of such endeavors are to improve specificity for its molecular targets, thereby increasing efficacy and potentially reducing off-target effects. google.com Research in this area has been spurred by the understanding that different stereoisomers of naftidrofuryl possess varying pharmacological activities. nih.gov

The synthesis of the four distinct stereoisomers of naftidrofuryl has been a significant step in this direction, allowing for the investigation of their individual pharmacological and toxicological profiles. google.com This opens the door to developing pharmaceutical preparations containing a single stereoisomer or a specific ratio of stereoisomers to optimize the therapeutic effect. google.com Beyond stereoisomers, the development of entirely new analogues could involve modifications to the core naftidrofuryl structure to enhance its binding affinity for 5-HT2A receptors or to modulate its interactions with other signaling pathways. Various synthetic methods for naftidrofuryl and its intermediates have been explored, which could be adapted for the creation of novel derivatives. researchgate.netresearchgate.netgoogle.com Preclinical studies of such novel compounds would be essential to characterize their pharmacodynamic and pharmacokinetic properties and to assess their potential for improved therapeutic outcomes.

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding

A comprehensive understanding of the molecular mechanisms of naftidrofuryl citrate (B86180) would be greatly advanced by the integration of multi-omics data. This approach, which includes genomics, transcriptomics, proteomics, and metabolomics, can provide a systems-level view of the drug's effects on cellular and physiological processes. While specific multi-omics studies on naftidrofuryl citrate are not yet widely reported in the literature, this represents a significant future research direction.

By analyzing changes in gene expression (transcriptomics), protein levels (proteomics), and metabolite profiles (metabolomics) in response to naftidrofuryl treatment, researchers could identify novel drug targets and pathways. For instance, transcriptomic analysis of endothelial cells treated with naftidrofuryl could reveal changes in the expression of genes involved in vasodilation and inflammation. Proteomic studies could identify proteins whose expression or post-translational modifications are altered by the drug, providing insights into its mechanism of action. Metabolomic analysis of plasma or tissue samples from individuals treated with naftidrofuryl could uncover changes in metabolic pathways related to energy production and oxidative stress. The integration of these different "omics" datasets would allow for the construction of comprehensive network models of naftidrofuryl's action, leading to a more complete mechanistic understanding and potentially identifying biomarkers for treatment response.

Methodological Advancements in In Vitro and In Vivo Modeling of Compound Effects

The study of naftidrofuryl's effects has benefited from a variety of in vitro and in vivo models, and future research will likely leverage more advanced and refined methodologies. In vitro studies have utilized models such as the Caco-2 cell line to assess the intestinal permeability of naftidrofuryl oxalate. mdpi.com Other in vitro investigations have focused on the compound's effects on cerebral mitochondria, demonstrating its ability to restore succinate (B1194679) dehydrogenase activity in mitochondria impaired by cerebral embolism. nih.gov The development of three-dimensional (3D) cell culture models and "organ-on-a-chip" technology could provide more physiologically relevant platforms for preclinical drug screening. mdpi.com

In vivo research has employed animal models to investigate the therapeutic effects of naftidrofuryl. For example, rat models of microsphere-induced cerebral embolism have been used to study the drug's impact on impaired brain glucose metabolism. nih.gov Gerbil models have been instrumental in examining the effects of naftidrofuryl on neurotransmission and transduction systems in the hippocampus. nih.gov Future in vivo studies may incorporate more sophisticated techniques, such as advanced imaging modalities to visualize the drug's effects on cerebral blood flow and metabolism in real-time. Additionally, the use of transgenic animal models could help to elucidate the role of specific genes and pathways in the therapeutic actions of naftidrofuryl.

Ethical Considerations and Refinements in Preclinical Animal Research

Preclinical research involving naftidrofuryl, like all animal-based studies, must adhere to strict ethical guidelines to ensure the welfare of the animals used. srce.hrbiobostonconsulting.com The principles of the "3Rs" – Replacement, Reduction, and Refinement – are central to the ethical conduct of such research. frontiersin.org

Replacement encourages the use of non-animal methods whenever possible. nih.gov For naftidrofuryl research, this could involve the greater use of in vitro models, such as cell cultures and computer simulations, to screen for potential therapeutic effects and to investigate mechanisms of action before proceeding to animal studies. nih.gov

Reduction aims to minimize the number of animals used in experiments while still obtaining statistically significant results. frontiersin.org This can be achieved through careful experimental design, appropriate statistical analysis, and the sharing of data to avoid unnecessary duplication of studies. srce.hr

Refinement focuses on minimizing the pain, suffering, and distress experienced by research animals. frontiersin.orgnih.gov For studies involving naftidrofuryl, this would include the use of appropriate anesthesia and analgesia for any surgical procedures, housing animals in enriched environments, and establishing clear humane endpoints to prevent prolonged suffering. frontiersin.orgnih.gov

Ensuring the scientific integrity of preclinical studies is also a critical ethical consideration. biobostonconsulting.com This involves robust study design, transparent reporting of results, and adherence to Good Laboratory Practices (GLP). srce.hrbiobostonconsulting.com By upholding these ethical principles, researchers can ensure that the use of animals in the study of naftidrofuryl is both scientifically sound and humane.

Q & A

Basic Research Questions

Q. What are the primary pharmacological mechanisms of Naftidrofuryl citrate, and how can researchers design experiments to validate these mechanisms in vitro?

- Methodological Answer : Begin with receptor-binding assays to identify molecular targets (e.g., serotonin 5-HT2 receptors) using competitive inhibition studies. Combine with cell-based models (e.g., endothelial or smooth muscle cells) to measure vasodilation or metabolic effects via fluorometric assays for ATP production. Validate findings using pharmacological inhibitors or siRNA knockdowns to confirm target specificity. Ensure reproducibility by adhering to standardized protocols for cell culture and assay conditions .

Q. What analytical methods are recommended for quantifying this compound in biological matrices, and how should researchers validate these methods?

- Methodological Answer : Use HPLC with UV/Vis detection (e.g., 280 nm) or LC-MS for enhanced specificity. Validate methods per ICH guidelines: assess linearity (5–100 µg/mL), precision (intra-day/inter-day CV < 15%), recovery (>85%), and limit of detection (LOD < 1 µg/mL). Include internal standards (e.g., deuterated analogs) to correct for matrix effects in plasma or tissue homogenates . Cross-validate with alternative techniques like capillary electrophoresis to confirm accuracy .

Q. How should researchers address discrepancies in reported bioavailability data for this compound across different pharmacokinetic studies?

- Methodological Answer : Conduct a meta-analysis using PRISMA guidelines to identify confounding variables (e.g., dosing regimens, subject demographics). Replicate key studies under controlled conditions, standardizing factors like fasting state, formulation excipients, and sampling intervals. Use compartmental modeling (e.g., NONMEM) to compare absorption rates and bioavailability estimates across datasets .

Advanced Research Questions

Q. What statistical approaches are optimal for analyzing dose-response relationships in this compound efficacy studies with non-linear pharmacokinetics?

- Methodological Answer : Apply non-linear mixed-effects modeling (NLME) to account for inter-individual variability. Use Bayesian hierarchical models to integrate prior data on pharmacokinetic-pharmacodynamic (PK-PD) relationships. Validate models via bootstrapping or posterior predictive checks. For small sample sizes, employ permutation tests to avoid parametric assumptions .

Q. How can conflicting results from in vitro versus in vivo studies on this compound’s metabolic pathways be systematically reconciled?

- Methodological Answer : Perform interspecies comparisons using liver microsomes or hepatocytes from humans and preclinical models (e.g., rats). Quantify metabolite profiles via UPLC-QTOF-MS and correlate with in vivo plasma metabolite data. Use physiologically based pharmacokinetic (PBPK) modeling to extrapolate in vitro metabolic clearance to in vivo outcomes. Address enzyme saturation effects by testing multiple substrate concentrations .

Q. What strategies should be employed to control batch-to-batch variability in this compound formulations during long-term stability studies?

- Methodological Answer : Implement accelerated stability testing (40°C/75% RH for 6 months) with periodic sampling. Analyze degradation products via forced degradation studies (heat, light, pH extremes) paired with LC-MS structural elucidation. Use multivariate analysis (e.g., PCA) to identify critical quality attributes (CQAs) linked to variability. Standardize raw material sourcing and storage conditions to minimize pre-formulation inconsistencies .

Methodological Considerations for Rigorous Research

- Data Validation : Cross-verify findings using orthogonal assays (e.g., ELISA for protein quantification alongside Western blot) to minimize technical bias .

- Literature Synthesis : Conduct systematic reviews using tools like SciFinder or Web of Science, filtering for peer-reviewed studies post-2000 to ensure relevance. Exclude low-quality evidence (e.g., non-GLP studies) .

- Ethical Reporting : Adhere to FAIR data principles by depositing raw datasets in repositories like Figshare or Zenodo, ensuring transparency and reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.